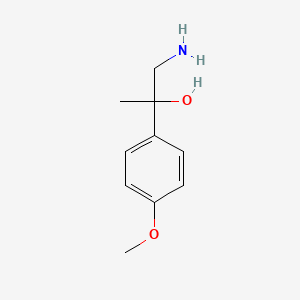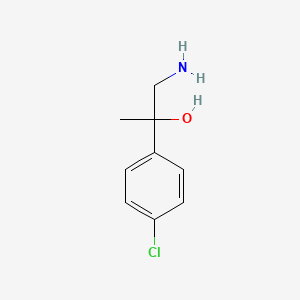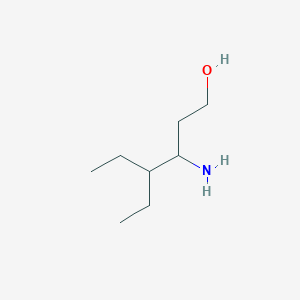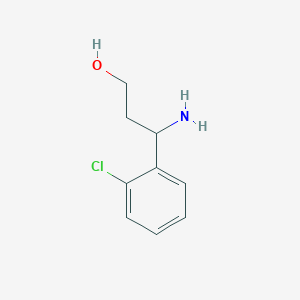
Boc-L-Cyclopropylalanine-DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Cyclopropylalanine-DCHA typically involves the protection of the amino group of L-cyclopropylalanine with a tert-butyloxycarbonyl (Boc) group. This is followed by the formation of a salt with dicyclohexylamine (DCHA). The reaction conditions often include the use of organic solvents and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Boc-L-Cyclopropylalanine-DCHA can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield L-cyclopropylalanine.
Coupling Reactions: It can be used in peptide synthesis, where it couples with other amino acids to form peptides.
Common Reagents and Conditions
Acidic Conditions: For deprotection of the Boc group, reagents such as trifluoroacetic acid (TFA) are commonly used.
Coupling Reagents: DIC and NHS are frequently used in peptide synthesis to activate carboxyl groups for coupling reactions.
Major Products Formed
L-Cyclopropylalanine: Formed after deprotection of the Boc group.
Peptides: Formed when this compound is used in peptide synthesis.
Scientific Research Applications
Boc-L-Cyclopropylalanine-DCHA has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in the study of protein structure and function through peptide synthesis.
Medicine: Investigated for its potential use in drug development and design.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The specific mechanism of action of Boc-L-Cyclopropylalanine-DCHA is not well-documented. as a protected amino acid, it primarily functions as a precursor in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-D-Cyclopropylalanine-DCHA: A similar compound with the D-configuration of cyclopropylalanine.
Boc-L-Cyclopropylalanine: The non-salt form of Boc-L-Cyclopropylalanine-DCHA.
Uniqueness
This compound is unique due to its specific configuration and the presence of the dicyclohexylamine salt, which can influence its solubility and reactivity in chemical reactions .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQINYDUVLDJIAC-WDBKTSHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)


![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)









